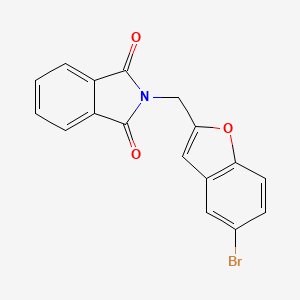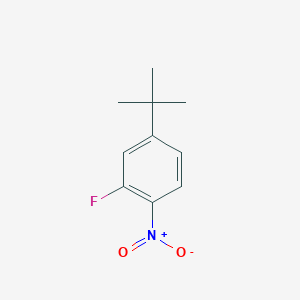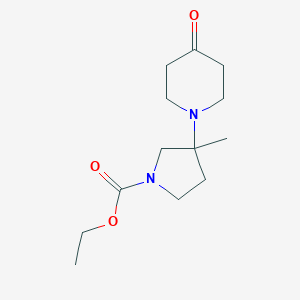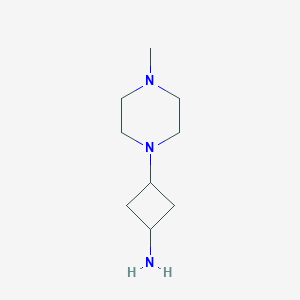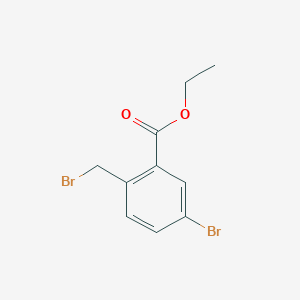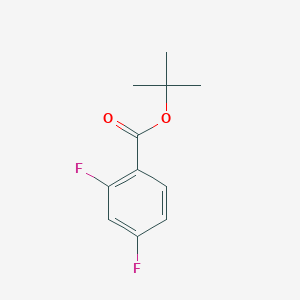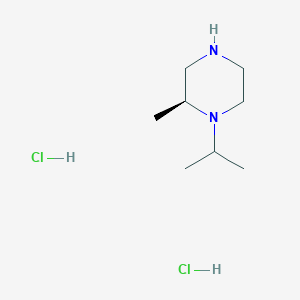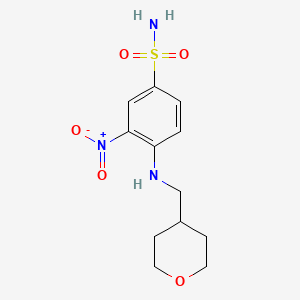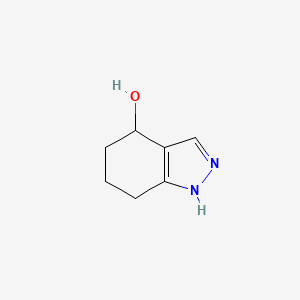
4,5,6,7-四氢-2H-吲唑-4-醇
描述
4,5,6,7-Tetrahydro-2H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4,5,6,7-Tetrahydro-2H-indazol-4-ol consists of a fused benzene and pyrazole ring system, which imparts unique chemical properties to the compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-2H-indazol-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can reduce the production of pro-inflammatory mediators such as prostaglandin E2. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . The inhibition of MMP-13 by 4,5,6,7-Tetrahydro-2H-indazol-4-ol suggests its potential in preventing tissue damage during inflammatory processes.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-2H-indazol-4-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting NF-κB, this compound can reduce the expression of genes involved in inflammation and immune responses. Furthermore, 4,5,6,7-Tetrahydro-2H-indazol-4-ol affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-2H-indazol-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with COX-2, leading to enzyme inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can activate or inhibit other enzymes, such as MMP-13, through direct binding interactions . These interactions result in changes in gene expression, particularly genes involved in inflammatory and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-2H-indazol-4-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown reasonable stability in aqueous solutions, with a half-life exceeding one hour . Over time, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can degrade into various metabolites, which may have different biological activities. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects over extended periods, suggesting its potential for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-2H-indazol-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation without significant adverse effects . At higher doses, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4,5,6,7-Tetrahydro-2H-indazol-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The involvement of 4,5,6,7-Tetrahydro-2H-indazol-4-ol in these metabolic pathways can influence the levels of other metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-2H-indazol-4-ol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in inflamed tissues due to its anti-inflammatory properties .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-2H-indazol-4-ol can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, 4,5,6,7-Tetrahydro-2H-indazol-4-ol can interact with various enzymes and proteins, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of 4,5,6,7-Tetrahydro-2H-indazol-4-ol is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . This reaction proceeds under mild conditions and yields the desired indazole derivative.
Industrial Production Methods: Industrial production of 4,5,6,7-Tetrahydro-2H-indazol-4-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
作用机制
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
相似化合物的比较
- 4,5,6,7-Tetrahydro-1H-indazole
- 2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
Comparison: 4,5,6,7-Tetrahydro-2H-indazol-4-ol is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPZFQPMBEGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


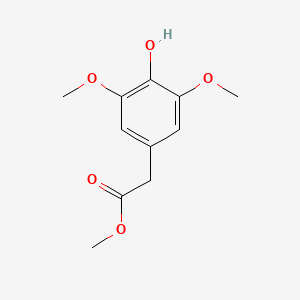
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)

